molecular formula C8H11NOS B13262443 3-((Furan-2-ylmethyl)thio)azetidine

3-((Furan-2-ylmethyl)thio)azetidine

Cat. No.: B13262443
M. Wt: 169.25 g/mol
InChI Key: XNQSQHQESQVXJQ-UHFFFAOYSA-N
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Description

3-((Furan-2-ylmethyl)thio)azetidine is a heterocyclic compound that features a four-membered azetidine ring with a furan-2-ylmethylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((Furan-2-ylmethyl)thio)azetidine typically involves the reaction of azetidine with furan-2-ylmethylthiol under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-((Furan-2-ylmethyl)thio)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-((Furan-2-ylmethyl)thio)azetidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((Furan-2-ylmethyl)thio)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-((Furan-2-ylmethyl)thio)azetidine is unique due to the combination of the azetidine ring and the furan-2-ylmethylthio substituent, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

3-(furan-2-ylmethylsulfanyl)azetidine

InChI

InChI=1S/C8H11NOS/c1-2-7(10-3-1)6-11-8-4-9-5-8/h1-3,8-9H,4-6H2

InChI Key

XNQSQHQESQVXJQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)SCC2=CC=CO2

Origin of Product

United States

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